![molecular formula C7H15N5O3S B12526963 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-46-5](/img/structure/B12526963.png)
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound that features a tetrazole ring, an isopropyl group, and a sulfonic acid group. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. This compound is of interest in various fields including medicinal chemistry, material science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid typically involves the formation of the tetrazole ring followed by the introduction of the isopropyl and sulfonic acid groups. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring. The isopropyl group can be introduced via alkylation reactions, and the sulfonic acid group can be added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The isopropyl group can be substituted with other alkyl groups using alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4- {2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Contains a biphenyl group and is used for different biological applications .
2,2-Bis(5-tetrazolyl)propane: Similar in structure but lacks the sulfonic acid group.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains a nitramine group instead of an isopropyl group.
Uniqueness
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is unique due to the combination of the tetrazole ring, isopropyl group, and sulfonic acid group. This combination provides a unique set of chemical and biological properties, making it versatile for various applications .
Propriétés
Numéro CAS |
819864-46-5 |
|---|---|
Formule moléculaire |
C7H15N5O3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
3-[2-(2H-tetrazol-5-yl)propan-2-ylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H15N5O3S/c1-7(2,6-9-11-12-10-6)8-4-3-5-16(13,14)15/h8H,3-5H2,1-2H3,(H,13,14,15)(H,9,10,11,12) |
Clé InChI |
GAOWOBDPVBHEFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NNN=N1)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


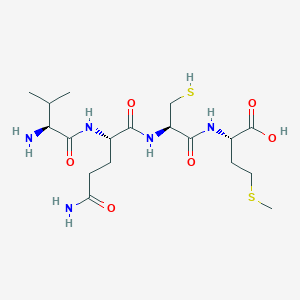
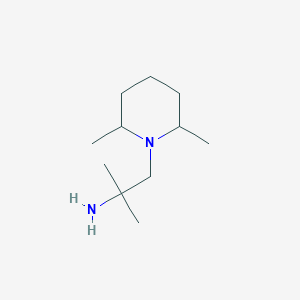
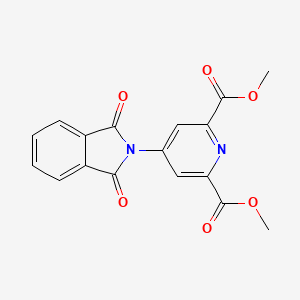
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
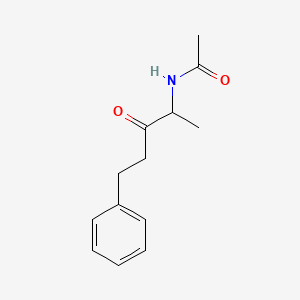
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
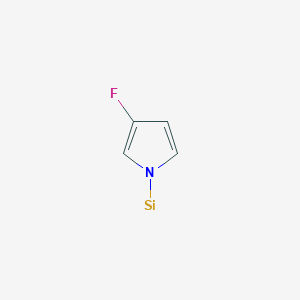
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
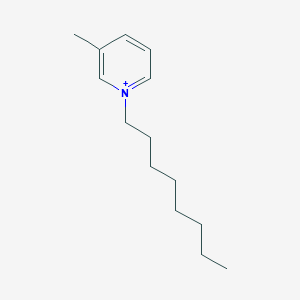
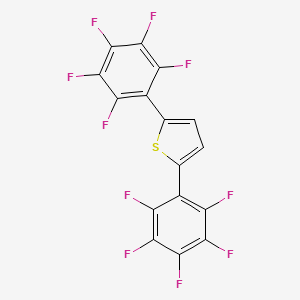
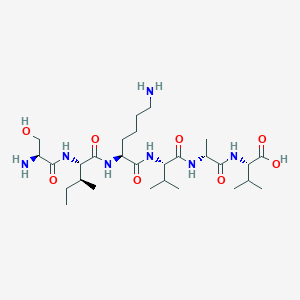
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)

![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
